molecular formula C12H15NO3 B1269878 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid CAS No. 550312-50-0

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1269878
CAS No.: 550312-50-0
M. Wt: 221.25 g/mol
InChI Key: IZJIRCVZHFGXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C12H15NO3 This compound is characterized by the presence of an amino group attached to a 3-ethylphenyl ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethylphenylamine and succinic anhydride.

    Reaction: The 3-ethylphenylamine is reacted with succinic anhydride in the presence of a suitable solvent such as dichloromethane or toluene.

    Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the compound can yield this compound derivatives with additional oxo groups.

    Reduction: Reduction can produce 4-[(3-Ethylphenyl)amino]-4-hydroxybutanoic acid.

    Substitution: Substitution reactions can result in various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Methylphenyl)amino]-4-oxobutanoic acid: Similar structure with a methyl group instead of an ethyl group.

    4-[(3-Phenyl)amino]-4-oxobutanoic acid: Lacks the ethyl group on the phenyl ring.

    4-[(3-Isopropylphenyl)amino]-4-oxobutanoic acid: Contains an isopropyl group instead of an ethyl group.

Uniqueness

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets, making it distinct from similar compounds.

Properties

IUPAC Name

4-(3-ethylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJIRCVZHFGXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358334
Record name 4-(3-Ethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550312-50-0
Record name 4-(3-Ethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.